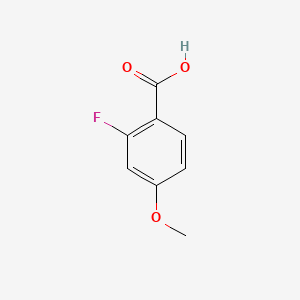

2-Fluoro-4-methoxybenzoic acid

CAS No.: 394-42-3

Cat. No.: VC2176270

Molecular Formula: C8H7FO3

Molecular Weight: 170.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394-42-3 |

|---|---|

| Molecular Formula | C8H7FO3 |

| Molecular Weight | 170.14 g/mol |

| IUPAC Name | 2-fluoro-4-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | UPWMPIKNUXTWFP-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)F |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)O)F |

Introduction

Chemical Properties and Identification

2-Fluoro-4-methoxybenzoic acid is a fluorinated aromatic carboxylic acid characterized by a fluorine atom at the ortho position (position 2) and a methoxy group at the para position (position 4) relative to the carboxylic acid functionality. This structural arrangement contributes to its unique chemical properties and biological activities.

Basic Identification Parameters

The compound has specific identification parameters that distinguish it from similar compounds, as outlined in Table 1.

Table 1: Identification Parameters of 2-Fluoro-4-methoxybenzoic acid

| Parameter | Value |

|---|---|

| CAS Number | 394-42-3 |

| Molecular Formula | C8H7FO3 |

| Formula Weight | 170.14 |

| Systematic Name | 2-Fluoro-4-methoxybenzoic acid |

| Common Synonyms | 2-Fluoro-p-anisic acid, 4-Carboxy-3-fluoroanisole |

| InChI | InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) |

| SMILES | C(O)(=O)C1=CC=C(OC)C=C1F |

Physicochemical Properties

The physical and chemical properties of 2-Fluoro-4-methoxybenzoic acid are crucial for understanding its behavior in various applications and synthesis processes. Table 2 summarizes these properties.

Table 2: Physicochemical Properties of 2-Fluoro-4-methoxybenzoic acid

| Property | Value |

|---|---|

| Physical Form | Powder to crystal |

| Color | White to light yellow to light orange |

| Melting Point | 194-198°C |

| Boiling Point | 257.8±20.0°C (Predicted) |

| Density | 1.307±0.06 g/cm³ (Predicted) |

| Solubility | Soluble in methanol |

| pKa | 3.54±0.10 (Predicted) |

| Recommended Storage | Sealed in dry conditions at room temperature |

The compound's relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups. Its solubility in methanol suggests moderate polarity, making it compatible with many organic solvents used in pharmaceutical processing .

Synthesis Methods

The synthesis of 2-Fluoro-4-methoxybenzoic acid can be accomplished through various methods, with oxidation of the corresponding aldehyde being a common approach. A well-documented synthesis procedure is outlined below.

Oxidation of 2-Fluoro-4-methoxybenzaldehyde

This method involves the oxidation of 2-fluoro-4-methoxybenzaldehyde using silver oxide in basic conditions:

-

A mixture of Ag₂O (13.5 g, 58.4 mmol), NaOH (19.5 g, 487 mmol), and water (200 mL) is heated to 55°C.

-

2-Fluoro-4-methoxybenzaldehyde (15 g, 97.4 mmol) is added to this warm mixture.

-

The reaction is stirred for 1 hour, after which the mixture is filtered.

-

The precipitated solids are washed with hot water (10 mL).

-

The filtrate is slowly added to cold (0°C) HCl (5N) with vigorous stirring.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The final product is obtained as a white solid with a yield of 82% and a melting point of 194-196°C .

This synthesis method is efficient, providing a high yield of the desired product with good purity. The reaction proceeds through the oxidation of the aldehyde group to a carboxylic acid using silver oxide as the oxidizing agent in basic conditions.

Biological Activity

Antimicrobial Properties

2-Fluoro-4-methoxybenzoic acid has been identified as a potent antimicrobial agent with activity against various microorganisms. It demonstrates inhibitory effects on the growth of bacteria, fungi, and other microorganisms . This antimicrobial activity is likely due to the presence of both the fluorine atom and the carboxylic acid group, which can interfere with microbial cell wall synthesis or metabolic pathways.

Structure-Activity Relationship

The positioning of the fluorine atom at the ortho position relative to the carboxylic acid group enhances the compound's biological activity. Fluorine substitution generally increases lipophilicity, metabolic stability, and binding affinity to target proteins, which can enhance the efficacy of drugs incorporating this moiety.

Pharmaceutical Applications

| Parameter | Classification |

|---|---|

| Hazard Codes | Xi, Xn |

| Risk Statements | 36/37/38-22 |

| Safety Statements | 26-36-37 |

| Hazard Class | IRRITANT |

| GHS Signal Word | Warning |

Health Hazards and Precautionary Measures

The compound can cause specific health effects that require appropriate precautionary measures:

-

Skin irritation (H315)

-

Serious eye irritation (H319)

-

Respiratory irritation (H335)

To mitigate these risks, the following precautionary measures are recommended:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray (P261)

-

If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340)

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume